Cas no 101-79-1 (4-(4-Chlorophenoxy)aniline)
4-(4-Chlorophenoxy)aniline Chemical and Physical Properties
Names and Identifiers
-
- 4-(4-Chlorophenoxy)aniline
- 4-Amino-4-chlorodiphenyl ether
- 4-Amino-4'-chloro-diphenylether
- 4-Amino-4'-chlorodiphenyl Ether
- 4-(4'-CHLOROPHENOXY)ANILINE
- 4-Chloro-4'-aminodiphenyl ether
- 4-(4-Chlorophenoxy)benzenamine
- 4-Chlorophenoxyaniline
- SALOR-INT L300845-1EA
- p-(p-chlorophenoxy)-anilin
- P-(P-CHLOROPHENOXY)ANILINE
- 4-(p-Chlorophenoxy)aniline
- 4-(4-Chlorophenoxy)benzamide
- 4-chloro-4’-aminodiphenylether
- Benzenamine, 4-(4-chlorophenoxy)-
- Aniline, p-chlorophenoxy-
- 4'-Chloro-4-aminobiphenyl ether
- ANILINE, p-(p-CHLOROPHENOXY)-
- 4-Chloro-4'-aminodiphenylether
- 4-Amino-4'-chlorodiphenylether
- 4-[(4-chlorophenyl)oxy]aniline
- YTISFYMPVILQRL-
- NSC 75571
- CHEMBL1521156
- Z57124587
- Q63088169
- BRD-K58076685-001-06-5
- NSC-75571
- 4-(4'-chlorophenoxy) aniline
- HMS2483B24
- SR-01000196380
- NS00021445
- BRN 0782540
- Chloro-4'-aminodiphenylether, 4-
- 4-Amino-4/'-chlorodiphenyl ether
- EN300-116842
- SR-01000196380-1
- 4-amino-4'-chloro diphenylether
- MFCD00043925
- 4'-Chloro-4-Amino Diphenylether
- BDBM50334279
- 3-13-00-00999 (Beilstein Handbook Reference)
- SMR000140121
- FT-0617510
- 4-Amino-4`-chloro-diphenylether
- WLN: ZR DOR DG
- NCGC00245707-01
- AC-15759
- 4-(4-chloro-phenoxy)-phenylamine
- AM82873
- CAS-101-79-1
- SCHEMBL177721
- DTXSID1020275
- NCGC00245707-02
- NSC75571
- 4-(4-chlorophenyloxy) aniline
- AKOS000101561
- NCIOpen2_004533
- SB79369
- DTXCID10275
- W-109379
- EINECS 202-976-5
- SY035502
- A26493
- 4-(4-Chlorophenoxy)aniline, 97%
- CS-0100482
- CSQ9MY7PQ9
- 101-79-1
- NCGC00258538-01
- CBDivE_002845
- PS-7880
- Cambridge id 5128184
- MLS000532683
- Tox21_200985
- BB 0237088
- [4-(4-chlorophenoxy)phenyl]amine
- Oprea1_021499
- 4-Amino-4\\'-chlorodiphenyl ether
- (4-(4-chlorophenoxy)phenyl)amine
- STK360048
-
- MDL: MFCD00043925
- Inchi: 1S/C12H10ClNO/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H,14H2
- InChI Key: YTISFYMPVILQRL-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)OC1C=CC(=CC=1)N
- BRN: 0782540
Computed Properties
- Exact Mass: 219.04500
- Monoisotopic Mass: 219.045092
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 184
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.7
- Topological Polar Surface Area: 35.2
Experimental Properties
- Color/Form: Brown powder.
- Density: 1.1764 (rough estimate)
- Melting Point: 99.0 to 103.0 deg-C
- Boiling Point: 205°C/12mmHg(lit.)
- Flash Point: 165.3 °C
- Refractive Index: 1.6000 (estimate)
- Water Partition Coefficient: Insoluble in water.
- PSA: 35.25000
- LogP: 4.29570
- Solubility: Not determined
- FEMA: 2697
4-(4-Chlorophenoxy)aniline Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H302-H315-H317-H318-H335
- Warning Statement: P261-P280-P305 + P351 + P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22-37/38-41-43
- Safety Instruction: S26; S36/37/39; S36/37
- RTECS:BX1770000
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- TSCA:Yes
- Storage Condition:2-8°C
- Safety Term:S26-S36/37/39-S36/37
- Risk Phrases:R36/37/38
4-(4-Chlorophenoxy)aniline Customs Data
- HS CODE:2922299090
- Customs Data:
China Customs Code:
2922299090Overview:
2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
4-(4-Chlorophenoxy)aniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 695386-5G |
4-(4-Chlorophenoxy)aniline |
101-79-1 | 97% | 5G |
¥604.8 | 2022-02-24 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 695386-25G |
4-(4-Chlorophenoxy)aniline |
101-79-1 | 97% | 25G |
¥1372.07 | 2022-02-24 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C859423-25g |
4-Chloro-4'-aminodiphenyl ether |
101-79-1 | ≥98% | 25g |
450.00 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C1069-25g |
4-(4-Chlorophenoxy)aniline |
101-79-1 | 97.0%(GC&T) | 25g |
1425.0CNY | 2021-08-06 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MM142-1g |
4-(4-Chlorophenoxy)aniline |
101-79-1 | 97% | 1g |
82CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MM142-25g |
4-(4-Chlorophenoxy)aniline |
101-79-1 | 97% | 25g |
655CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MM142-5g |
4-(4-Chlorophenoxy)aniline |
101-79-1 | 97% | 5g |
157.0CNY | 2021-08-06 | |
| Fluorochem | 009744-1g |
4-Amino-4'-chlorodiphenylether |
101-79-1 | 97% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 009744-5g |
4-Amino-4'-chlorodiphenylether |
101-79-1 | 97% | 5g |
£14.00 | 2022-03-01 | |
| Fluorochem | 009744-10g |
4-Amino-4'-chlorodiphenylether |
101-79-1 | 97% | 10g |
£26.00 | 2022-03-01 |
4-(4-Chlorophenoxy)aniline Suppliers
4-(4-Chlorophenoxy)aniline Related Literature
-
Omar Abdulrazzaq,Shawn E. Bourdo,Viney Saini,Fumiya Watanabe,Bailey Barnes,Anindya Ghosh,Alexandru S. Biris RSC Adv. 2015 5 33
-
Pawel Jewula,Jean-Claude Chambron,Marie-José Penouilh,Yoann Rousselin,Michel Meyer RSC Adv. 2014 4 22743
-
Cheng-Peng Li,Jing Chen,Yu-Hai Mu,Miao Du Dalton Trans. 2015 44 11109
-
Liliana Dobrzańska CrystEngComm 2011 13 2303
-
Ziming Sun,Daniel Ruiz,David N. Hendrickson,Neil R. Dilley,M. Brian Maple,M?nica Soler,Kirsten Folting,George Christou,Joan Ribas Chem. Commun. 1999 1973
Related Categories
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Diphenylethers
- Solvents and Organic Chemicals Organic Compounds Amines/Sulfonamides
- Solvents and Organic Chemicals Organic Compounds Alcohol/Ether
- Solvents and Organic Chemicals Organic Compounds Hydrocarbons
Additional information on 4-(4-Chlorophenoxy)aniline
Introduction to 4-(4-Chlorophenoxy)aniline (CAS No. 101-79-1)
4-(4-Chlorophenoxy)aniline, identified by the Chemical Abstracts Service Number (CAS No.) 101-79-1, is a significant organic compound widely studied in the field of pharmaceutical chemistry and industrial applications. This compound, featuring a chlorophenyl and aniline moiety, has garnered attention due to its versatile reactivity and potential utility in the synthesis of various bioactive molecules.
The structural framework of 4-(4-Chlorophenoxy)aniline consists of a benzene ring substituted with a chloro group at the para position relative to a phenoxy group, which is further linked to an aniline amine. This particular arrangement imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis. The presence of both electron-withdrawing (chloro) and electron-donating (amino) groups enhances its participation in nucleophilic substitution and condensation reactions, facilitating the development of complex molecular architectures.
In recent years, 4-(4-Chlorophenoxy)aniline has been extensively explored in the context of drug discovery and development. Its derivatives have shown promise as intermediates in the synthesis of pharmaceutical agents targeting various therapeutic areas. For instance, modifications of this scaffold have been investigated for their potential as kinase inhibitors, anticancer agents, and antimicrobial compounds. The chlorophenyl moiety, in particular, has been recognized for its ability to modulate enzyme activity through selective binding interactions.
One of the most compelling aspects of 4-(4-Chlorophenoxy)aniline is its role in the development of novel agrochemicals. Researchers have leveraged its structural features to design herbicides and pesticides with improved efficacy and environmental compatibility. The phenoxy group serves as a key pharmacophore, contributing to the compound's bioactivity by interacting with biological targets at the molecular level. Furthermore, the aniline component allows for further functionalization, enabling the creation of tailored derivatives with specific properties.
The synthetic pathways involving 4-(4-Chlorophenoxy)aniline are well-documented and have been optimized for scalability and efficiency. Common methods include nucleophilic aromatic substitution reactions, where the chloro group is displaced by various nucleophiles, leading to the formation of new functionalized products. These reactions are often catalyzed by metal complexes or under conditions that promote high yields and selectivity.
Recent advancements in computational chemistry have also contributed to a deeper understanding of 4-(4-Chlorophenoxy)aniline's reactivity and mechanistic pathways. Molecular modeling studies have revealed insights into how this compound interacts with biological targets, providing a foundation for rational drug design. Additionally, high-throughput screening techniques have enabled rapid identification of derivatives with enhanced pharmacological properties.
The industrial significance of 4-(4-Chlorophenoxy)aniline extends beyond pharmaceuticals and agrochemicals. It serves as a key building block in the synthesis of dyes, polymers, and specialty chemicals. Its versatility makes it indispensable in various chemical manufacturing processes, where precise control over reaction conditions is crucial for achieving desired outcomes.
In conclusion, 4-(4-Chlorophenoxy)aniline (CAS No. 101-79-1) represents a cornerstone compound in modern organic chemistry. Its unique structural features and reactivity profile have positioned it as a vital intermediate in multiple industries. As research continues to uncover new applications and synthetic methodologies, the importance of this compound is likely to grow further, driving innovation across pharmaceuticals, agrochemicals, and materials science.
101-79-1 (4-(4-Chlorophenoxy)aniline) Related Products
- 2770-11-8(2-(4-Chlorophenoxy)aniline)
- 99503-75-0(Benzenamine, 3,3'-[(5-chloro-1,3-phenylene)bis(oxy)]bis-)
- 28434-86-8(Benzenamine,4,4'-oxybis[2-chloro-)
- 76590-21-1(Benzenamine, 4-[(4-chloro-1-naphthalenyl)oxy]-)
- 56705-85-2(4-(2-Chlorophenoxy)aniline)
- 40859-51-6(4-(4-chlorophenoxy)aniline hydrochloride)
- 105945-24-2(Benzenamine,3-(4-chlorophenoxy)-)
- 887580-74-7(Benzenamine,3-(3,4-dichlorophenoxy)-)
- 56705-51-2(4-(3-Chlorophenoxy)aniline)
- 10272-06-7(3-Chloro-5-methoxyaniline)